molecular formula C14H22N2O2 B8777600 N-(2'-Diethylaminoethyl)phenoxyacetamide CAS No. 4150-97-4

N-(2'-Diethylaminoethyl)phenoxyacetamide

Cat. No.: B8777600
CAS No.: 4150-97-4
M. Wt: 250.34 g/mol
InChI Key: SWWSQEFOHKXSMO-UHFFFAOYSA-N
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Description

N-(2'-Diethylaminoethyl)phenoxyacetamide (IUPAC: N-[2-(diethylamino)ethyl]-2-phenoxyacetamide) is a phenoxyacetamide derivative characterized by a phenoxy group attached to an acetamide backbone, further substituted with a diethylaminoethyl moiety at the nitrogen position . Its structure combines aromatic (phenoxy) and aliphatic (diethylaminoethyl) features, which influence solubility, bioavailability, and target interactions.

Properties

CAS No.

4150-97-4

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C14H22N2O2/c1-3-16(4-2)11-10-15-14(17)12-18-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,15,17)

InChI Key

SWWSQEFOHKXSMO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)COC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Phenoxy Ring Substituents: Electron-withdrawing groups (e.g., halogens) enhance agrochemical activity, while electron-donating groups (e.g., methyl) improve pharmacological effects .
  • Amine Side Chains: Bulky groups (e.g., tert-butylphenyl in ) increase target affinity but may reduce solubility. The diethylaminoethyl group balances solubility and moderate receptor interaction .
  • Backbone Flexibility : Rigid structures (e.g., bicycloheptyl in ) restrict conformational freedom, enhancing selectivity for anti-inflammatory targets .

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